6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride
Overview
Description
The compound “6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H9NO2 . It is a derivative of cyclopentapyridine .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which are structurally similar to the compound , has been achieved through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . The reaction was catalyzed by Mn(OTf)2 and used t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code: 1S/C9H9NO2.ClH/c11-9(12)7-4-3-6-2-1-5-10-8(6)7;/h1-2,5,7H,3-4H2,(H,11,12);1H . This indicates the presence of a cyclopentapyridine core in the molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 119.16 . The refractive index is 1.544 (lit.) and the density is 1.018 g/mL at 25 °C (lit.) . The boiling point is 87-88 °C/11 mmHg (lit.) .Scientific Research Applications
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Chemistry of Heterocyclic Compounds
- Application : The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .
- Method : This synthesis involves a profound structural transformation. According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .
- Results : The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis .
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Green Chemistry
- Application : Direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .
- Method : This process was carried out at 25 °C in H2O with high yield and excellent chemoselectivity .
- Results : The catalytic system was also used efficiently for the direct oxidation of substituted benzylpyridines and 2-ethylpyridine in t-BuOH .
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Pharmaceutical Chemistry
- Application : 6,7-dihydro-5H-cyclopenta[b]pyridine is a key intermediate of cefpirome .
- Method : A new practical and efficient route was developed for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine .
- Results : The synthesis leads to the formation of the corresponding product, nucleophilic addition, acetylization, Vilsmeier cyclization reaction and dechlorination were employed under mild reaction conditions .
properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-4-3-6-2-1-5-10-8(6)7;/h1-2,5,7H,3-4H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHDQRGFQZMFLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)N=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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